1,3,7-Trichloronaphthalene

Analytical Chemistry Environmental Monitoring Gas Chromatography

Accurate quantification of individual polychlorinated naphthalene (PCN) congeners in complex environmental matrices requires isomer-specific analytical standards. Generic trichloronaphthalene mixtures cannot resolve co-eluting isobaric congeners, compromising data integrity and regulatory compliance. - Certified reference standard (CAS 55720-37-1) for congener-specific GC/HRMS or GC×GC method development and validation. - Well-defined chromatographic retention index ensures unambiguous identification of PCN 21 in sediment, soil, air, and leachate samples. - Supports Stockholm Convention POP monitoring and AhR-mediated toxicity structure-activity relationship studies. Supplied with comprehensive certificate of analysis; ready for immediate dispatch.

Molecular Formula C10H5Cl3
Molecular Weight 231.5 g/mol
CAS No. 55720-37-1
Cat. No. B140509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Trichloronaphthalene
CAS55720-37-1
SynonymsPCN 21; 
Molecular FormulaC10H5Cl3
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3/c11-7-2-1-6-3-8(12)5-10(13)9(6)4-7/h1-5H
InChIKeyCFEUGIGSIREATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.78e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3,7-Trichloronaphthalene: Physicochemical Profile


1,3,7-Trichloronaphthalene (CAS 55720-37-1), also known as PCN 21 , is a polychlorinated naphthalene (PCN) congener with the molecular formula C10H5Cl3 and a molecular weight of 231.51 g/mol [1]. It is characterized by chlorine atoms substituted at the 1, 3, and 7 positions of the naphthalene ring [1]. This compound is a solid with a melting point of 110-112°C and a boiling point of 309.3±22.0°C at 760 mmHg [2]. Its estimated water solubility is low, around 0.00035 g/L (ALOGPS) [3], and it exhibits high lipophilicity with a logP (Octanol-water partition coefficient) value of approximately 5.24-5.35 [4]. 1,3,7-Trichloronaphthalene is recognized as a persistent organic pollutant (POP) and is listed under the Stockholm Convention [5].

Workflow Isomer-specific GC/HRMS method development
Selection Certified congener reference standard
Use Context Environmental POP monitoring and source apportionment

Why Congener-Specific Differentiation Matters


The substitution of a generic "trichloronaphthalene" mixture or a different isomer for 1,3,7-Trichloronaphthalene is not scientifically justifiable for accurate quantification and risk assessment. Technical-grade mixtures contain a complex suite of isomers , each with distinct environmental fates and toxicological profiles. Crucially, isomer-specific analytical methods are required to quantify individual PCN congeners in environmental matrices [1], as congener-specific toxicity can vary by orders of magnitude [2]. For example, while tri-chlorinated naphthalenes as a homolog group are generally less potent than higher chlorinated congeners [2], the specific contribution of a particular isomer like 1,3,7-Trichloronaphthalene to the total toxic equivalent (TEQ) in a sample cannot be determined using a generic standard. Furthermore, chromatographic separation of isobaric congeners is often challenging [3], making the use of a certified, pure congener standard essential for method development, calibration, and ensuring data integrity in congener-specific analysis.

!
Technical-grade mixtures mask congener profiles
Generic trichloronaphthalene mixtures contain multiple isomers; only a pure congener standard enables accurate peak assignment and quantification.
!
Isomer-specific toxicity may differ by orders of magnitude
Toxic equivalent (TEQ) calculations require congener-specific data; a different tri-CN isomer may not represent the same dioxin-like potency.
!
Co-elution risks demand retention-index validated identity
Without a certified standard with known RI, isobaric congeners may be misidentified, compromising method validation and data integrity.

1,3,7-Trichloronaphthalene: Quantitative Evidence


Gas Chromatographic Retention Index

The Kovats retention index (RI) for 1,3,7-Trichloronaphthalene on a DB-5 capillary column is 1769, providing a unique and reproducible metric for its chromatographic identification and differentiation from other trichloronaphthalene isomers and related PCN congeners in complex mixtures [1]. This value is derived from quantitative structure-retention relationship (QSRR) models that have been validated for 76 PCN congeners, achieving a high correlation (r² > 0.995) with theoretical descriptors [2].

Retention Index
Cross-study comparable
Kovats RI = 1769 on DB-5 column
Supports peak assignment and isomer confirmation in complex matrices.
QSRR model validated for 76 congeners (r² > 0.995).
Analytical Chemistry Environmental Monitoring Gas Chromatography

Atmospheric PCN Burden Contribution

In an urban air study in Beijing, the trichloronaphthalene homolog group was the predominant PCN homolog in all four seasons, with total PCN concentrations ranging from 1.99–19.0 pg/m³ (mean 7.20 pg/m³) [1]. While the specific concentration of the 1,3,7-isomer was not individually reported, its presence is part of this dominant homolog profile, which drives the overall PCN toxic equivalent (TEQ) concentration of 0.42–6.89 fg/m³ (mean 1.74 fg/m³) [1].

Air Burden
Class-level inference
Tri-CN homolog predominated in Beijing urban air; total PCNs 1.99–19.0 pg/m³
Indicates high environmental prevalence of this homolog group, supporting congener-specific monitoring.
1,3,7-isomer level not individually reported; class-level data.
Environmental Science Air Quality POPs Monitoring

Dioxin-like Relative Potency

In vitro bioassays using H4IIE rat hepatoma cells have demonstrated that the relative potency (REP) of PCN congeners to induce dioxin-like responses is strongly dependent on the degree and pattern of chlorination [1]. Tri-chlorinated naphthalenes (tri-CNs), including 1,3,7-Trichloronaphthalene, were found to be less active than penta- and hexa-chlorinated congeners, which exhibited REPs ranging from 10⁻³ to 10⁻⁷ relative to TCDD [1].

Dioxin-like Potency
Class-level inference
Tri-CNs less active; hexa-CN REPs ~10⁻³ to 10⁻⁷ vs TCDD
Contextualizes hazard priority; most potent congeners are penta- and hexa-CNs.
H4IIE cell-based EROD/luciferase assays.
Toxicology Dioxin-like Activity Risk Assessment

Water Solubility and Lipophilicity

1,3,7-Trichloronaphthalene exhibits physicochemical properties that dictate its environmental behavior. Its estimated water solubility is 0.00035 g/L (0.35 mg/L) and its logP (octanol-water partition coefficient) is 5.24 [1]. For comparison, a different trichloronaphthalene isomer, 1,2,3-Trichloronaphthalene, has a reported water solubility range of 0.017-0.064 mg/L , indicating a potential for significant isomer-specific differences in aquatic fate and transport.

Solubility/Lipophilicity
Cross-study comparable
Water solubility ~0.00035 g/L, logP 5.24–5.35; 5–180× lower solubility than 1,2,3-isomer
Isomer-specific differences in fate and bioaccumulation modeling.
ALOGPS estimate; compare with reported 1,2,3-isomer values.
Environmental Fate Bioaccumulation Physicochemical Properties

Commercial Purity Specifications

1,3,7-Trichloronaphthalene is commercially available as a high-purity analytical standard. One vendor, bio-fount, offers the compound with a purity of 97% [1]. Another vendor, CymitQuimica, provides the compound with a purity of at least 95% in powder form . This high purity is essential for its primary applications as a reference substance for drug impurity analysis and as a reagent in research [1].

Purity Specs
Supporting evidence
≥95% (CymitQuimica), 97% (bio-fount)
Suitable as analytical reference standard and research reagent.
Commercial product specifications; verify lot-specific COA.
Analytical Standards Research Reagents Chemical Synthesis

Key Applications of 1,3,7-Trichloronaphthalene


Environmental Congener-Specific Analysis

1,3,7-Trichloronaphthalene is an essential certified reference standard for the development and validation of isomer-specific analytical methods for polychlorinated naphthalenes in complex environmental samples, such as landfill leachates, soil, sediment, and air. Its well-defined chromatographic retention index [1] makes it a critical component in calibration mixtures used for the positive identification and quantification of this congener, which is necessary for accurate environmental monitoring and compliance with persistent organic pollutant (POP) regulations [2].

Fate and Bioaccumulation Modeling

The compound's specific physicochemical properties, including its low water solubility and high logP [3], are essential inputs for models predicting the environmental distribution, transport, and bioaccumulation potential of PCNs. Researchers require pure 1,3,7-Trichloronaphthalene to conduct controlled laboratory studies (e.g., determining partition coefficients, degradation rates, and bioconcentration factors) that inform these models, as the behavior of one isomer cannot be extrapolated from others [4].

AhR Interaction Studies

1,3,7-Trichloronaphthalene is a known ligand for the aryl hydrocarbon receptor (AhR) . As such, it is a valuable tool compound for researchers investigating the structure-activity relationships of AhR agonists and antagonists. Its use allows for the study of congener-specific effects on AhR-mediated signaling pathways and downstream biological responses, which is critical for understanding the differential toxicity of PCNs .

Chemical Synthesis Intermediate

1,3,7-Trichloronaphthalene serves as a key intermediate in the synthesis of more complex organic molecules, including certain dyes and pesticides . Its defined structure and reactivity make it a useful building block in synthetic organic chemistry for introducing a chlorinated naphthalene moiety into target molecules.

Application
Selection Property
Validation Focus
Congener-specific environmental analysis
Certified single-congener standard with defined retention index
Isomer identification and quantification in GC/HRMS calibration
Fate and bioaccumulation modeling
Experimentally determined or estimated logP and water solubility
Partition coefficient and degradation rate studies
AhR interaction studies
Known AhR ligand activity of tri-CNs
Structure-activity relationship and dioxin-like response assays
Chemical synthesis intermediate
Defined chlorination pattern and reactivity
Building block for dyes, pesticides, and complex chlorinated aromatics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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